3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields such as medicine, agriculture, and analytical chemistry. The unique structure of this compound, which includes a benzamide moiety and a thiourea group, allows it to exhibit a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then fully crystallized and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety allows the compound to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or proteins. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
- N-[(4-methyl-2-pyridinyl)carbamothioyl]benzamide
Uniqueness
3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings. This unique structure allows it to exhibit distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N3OS/c1-10-4-3-5-12(8-10)14(19)18-15(20)17-13-9-11(2)6-7-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
PSWPIQSMUOYGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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